molecular formula C10H9FN2OS B1376675 3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one CAS No. 1338984-71-6

3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B1376675
CAS No.: 1338984-71-6
M. Wt: 224.26 g/mol
InChI Key: ICUKPDVYQGKGRQ-UHFFFAOYSA-N
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Description

3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that features a thiazolone ring fused with an amino-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one typically involves the reaction of 2-amino-5-fluorobenzylamine with a thiazolone precursor under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thiazolone derivatives.

Scientific Research Applications

3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-fluorobenzylamine: Shares the amino-fluorophenyl group but lacks the thiazolone ring.

    2,3-Dihydro-1,3-thiazol-2-one: Contains the thiazolone ring but lacks the amino-fluorophenyl group.

Uniqueness

3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one is unique due to the combination of the thiazolone ring and the amino-fluorophenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-[(2-amino-5-fluorophenyl)methyl]-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-8-1-2-9(12)7(5-8)6-13-3-4-15-10(13)14/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUKPDVYQGKGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=CSC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 3
Reactant of Route 3
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 4
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 5
Reactant of Route 5
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 6
3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one

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